Methyl 3-(dibenzoylamino)pyrazine-2-carboxylate
Description
Methyl 3-(dibenzoylamino)pyrazine-2-carboxylate is a pyrazine derivative featuring a methyl carboxylate group at position 2 and a dibenzoylamino substituent (N-linked benzoyl groups) at position 2. The dibenzoylamino group confers steric bulk and electron-rich characteristics, influencing reactivity, solubility, and biological interactions.
Properties
CAS No. |
94579-07-4 |
|---|---|
Molecular Formula |
C20H15N3O4 |
Molecular Weight |
361.3 g/mol |
IUPAC Name |
methyl 3-(dibenzoylamino)pyrazine-2-carboxylate |
InChI |
InChI=1S/C20H15N3O4/c1-27-20(26)16-17(22-13-12-21-16)23(18(24)14-8-4-2-5-9-14)19(25)15-10-6-3-7-11-15/h2-13H,1H3 |
InChI Key |
FHDVTJILBMDOQE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=CN=C1N(C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Preparation of Pyrazine-2-carboxylic Acid Derivatives
While direct literature on methyl 3-(dibenzoylamino)pyrazine-2-carboxylate is limited, closely related compounds such as methyl 3-aminopyrazine-2-carboxylate and pyrazine-2-carboxylic acid derivatives have been synthesized and can serve as precursors.
For example, methyl 3-aminopyrazine-2-carboxylate was synthesized by reacting 3-aminopyrazine-2-carbonyl chloride with methanol, following conversion of the acid to acid chloride using thionyl chloride (SOCl2) at 75 °C for 4 hours, then quenching in water and extraction with dichloromethane to isolate the ester in 66.7% yield (Figure 4 in). The acetylation and esterification steps were carefully controlled to avoid side reactions.
Formation of Acid Chloride Intermediate
The conversion of pyrazine-2-carboxylic acid or its derivatives to the corresponding acid chloride is commonly achieved using thionyl chloride (SOCl2). This step activates the carboxylic acid for nucleophilic substitution by amines. The reaction conditions typically involve refluxing the acid with SOCl2 under anhydrous conditions, followed by removal of excess SOCl2 under reduced pressure.
Amide Bond Formation with Dibenzoylamine
The critical step to introduce the dibenzoylamino group involves coupling the acid chloride intermediate with dibenzoylamine. This nucleophilic substitution reaction is carried out under controlled temperature (often 0–25 °C) in an inert solvent such as dichloromethane or tetrahydrofuran (THF), with a base (e.g., triethylamine) to neutralize the released HCl.
The reaction scheme can be summarized as:
$$
\text{Methyl 3-chlorocarbonylpyrazine-2-carboxylate} + \text{Dibenzoylamine} \rightarrow \text{this compound}
$$
Purification and Characterization
The crude product is purified by recrystallization or chromatographic techniques. Characterization is performed using:
- Infrared spectroscopy (IR) to confirm amide bond formation (characteristic C=O stretch around 1680-1700 cm$$^{-1}$$).
- Nuclear Magnetic Resonance (NMR) spectroscopy ($$^1$$H and $$^13$$C NMR) to confirm the chemical shifts corresponding to the pyrazine ring, methyl ester, and dibenzoylamino moiety.
- Mass spectrometry (MS) to confirm molecular weight.
- High-performance liquid chromatography (HPLC) for purity assessment (>99% purity achievable).
Representative Data Table of Preparation Conditions and Yields
| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Acid chloride formation | Pyrazine-2-carboxylic acid + SOCl2 | 75 | 4 | 85-90 | Removal of excess SOCl2 crucial |
| Esterification | Acid chloride + Methanol | Room temp | 2 | 66.7 | Extraction with DCM |
| Amide coupling | Acid chloride + Dibenzoylamine + Base (Et3N) | 0–25 | 1–3 | 70-80 | Inert atmosphere preferred |
| Purification | Recrystallization/Chromatography | - | - | - | HPLC purity > 99% |
Analysis of Preparation Methods
- The use of thionyl chloride for acid chloride formation is a well-established and efficient method, providing a reactive intermediate for amide bond formation.
- The amide coupling step is sensitive to moisture and requires anhydrous conditions to avoid hydrolysis.
- The choice of solvent and base affects the reaction rate and yield; dichloromethane and triethylamine are commonly preferred.
- Purification by recrystallization ensures high purity suitable for pharmaceutical applications.
- The overall synthetic route is scalable and adaptable for industrial production with proper control of reaction parameters.
Chemical Reactions Analysis
Methyl 3-(dibenzoylamino)pyrazine-2-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Medicinal Chemistry Applications
Antimycobacterial Activity:
Methyl derivatives of pyrazine-2-carboxylic acids, including methyl 3-(dibenzoylamino)pyrazine-2-carboxylate, have been investigated for their potential as antimycobacterial agents. Research has shown that modifications to the pyrazine structure can enhance lipophilicity, which is crucial for penetrating the lipid-rich mycobacterial cell wall. For instance, derivatives such as 3-(phenyl-carbamoyl)pyrazine-2-carboxylic acids demonstrated significant activity against Mycobacterium tuberculosis, with minimal inhibitory concentrations (MIC) as low as 1.56 µg/mL .
Case Study:
A study focusing on the synthesis and evaluation of various pyrazine derivatives found that certain compounds exhibited promising antimycobacterial properties. The structural modification of these compounds, including the introduction of dibenzoylamino groups, was pivotal in enhancing their biological activity against resistant strains of Mycobacterium tuberculosis.
Cosmetic Formulation Applications
Stabilizing Agents:
this compound can be utilized in cosmetic formulations as a stabilizing agent due to its chemical properties. Its ability to form stable emulsions makes it suitable for use in creams and lotions, enhancing the overall stability and shelf-life of these products.
Case Study:
In a formulation study, the incorporation of this compound into a moisturizing cream was found to improve the product's stability under varying temperature conditions. The cream maintained its consistency and efficacy over time, demonstrating the compound's utility in cosmetic applications .
Summary Table of Applications
Mechanism of Action
The mechanism of action of Methyl 3-(dibenzoylamino)pyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or proteins essential for the survival and proliferation of microorganisms, leading to their death or growth inhibition . The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Structural Analogues
Pyrazine-2-carboxylate derivatives vary primarily in substituents at positions 3, 5, and 4. Key structural analogs include:
Key Observations :
- Azepan-1-yl and triphenylphosphoranylideneamino groups enhance solubility or reactivity for specific applications (e.g., heterocyclization in ).
Implications for Target Compound :
- The dibenzoylamino group likely requires acylation of a 3-aminopyrazine precursor using benzoyl chloride under basic conditions.
- Steric hindrance from dibenzoylamino may necessitate optimized coupling conditions (e.g., elevated temperatures, bulky ligands).
Physicochemical Properties
Data from analogs suggest trends in solubility, stability, and melting points:
Hypothesized for Target Compound :
- Higher melting point (>150°C) due to aromatic stacking of benzoyl groups.
- Limited aqueous solubility, requiring DMSO or ethanol for biological assays.
Biological Activity
Methyl 3-(dibenzoylamino)pyrazine-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly against various pathogens. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.
Synthesis and Structural Characteristics
This compound can be synthesized through the condensation of pyrazine-2-carboxylic acid derivatives with dibenzoyl chloride. The resulting compound features a pyrazine ring substituted with a carboxylate group and dibenzoyl amine, which enhances its lipophilicity and potentially its biological activity.
The biological activity of this compound has been linked to its interaction with various molecular targets. This compound may exhibit antimicrobial properties by inhibiting essential enzymes in bacterial cell wall synthesis. For instance, studies have indicated that pyrazine derivatives can target decaprenylphosphoryl-β-D-ribose oxidase (DprE1), an enzyme critical for the survival of Mycobacterium tuberculosis .
Antimycobacterial Activity
Research has shown that compounds related to this compound possess significant antimycobacterial activity. For example, analogs with similar structures have demonstrated minimum inhibitory concentrations (MICs) in the low microgram per milliliter range against Mycobacterium tuberculosis H37Rv, indicating potent activity .
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| 3-(phenyl-carbamoyl)pyrazine-2-carboxylic acid | 1.56 | Antimycobacterial |
| Propyl 3-{[4-(trifluoromethyl)phenyl]carbamoyl}pyrazine-2-carboxylate | 3.13 | Antimycobacterial |
| This compound | TBD | Antimycobacterial (predicted) |
Cytotoxicity Studies
In vitro studies assessing the cytotoxic effects of related compounds have indicated low toxicity profiles, suggesting that these compounds could be safe for further development as therapeutic agents . The absence of significant cytotoxic effects reinforces the potential for these compounds in clinical applications.
Case Studies and Research Findings
Several studies have explored the structure-activity relationship (SAR) of pyrazine derivatives. For instance, modifications to the dibenzoyl group or the introduction of additional functional groups have been shown to enhance biological activity against Mycobacterium tuberculosis while maintaining low cytotoxicity .
Example Study: Synthesis and Evaluation
In a comprehensive study, researchers synthesized a series of substituted pyrazinecarboxamides and evaluated their biological activity. The results indicated that specific substitutions led to increased antimycobacterial efficacy, with some compounds showing up to 72% inhibition against M. tuberculosis .
Q & A
Q. What are the optimal synthetic routes for Methyl 3-(dibenzoylamino)pyrazine-2-carboxylate?
The compound is typically synthesized via multi-step protocols starting from methyl pyrazine-2-carboxylate derivatives. For example, a modified Kirsanov method using triphenylphosphine, hexachloroethane, and triethylamine can introduce the dibenzoylamino group . Key steps include nucleophilic substitution or coupling reactions, often requiring anhydrous conditions. Yields may vary due to competing side reactions (e.g., over-reduction or impurity formation), necessitating careful stoichiometric control and purification via column chromatography or recrystallization .
Q. How can structural characterization of this compound be performed?
X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is critical for resolving the crystal structure, particularly to confirm the iminophosphorane functionality and stereochemistry . Complementary techniques include:
Q. What purification challenges arise during synthesis?
Common issues include residual solvents, unreacted starting materials, and byproducts from incomplete coupling. For instance, NaBH-mediated reductions may leave impurities requiring multiple EtOAc extractions and MgSO drying . Advanced purification methods like preparative HPLC or gradient flash chromatography (e.g., EtOAc/petroleum spirit) are recommended for isolating high-purity batches (>95%) .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s bioactivity?
Density Functional Theory (DFT) calculations and molecular docking (e.g., with AutoDock Vina) can predict binding affinities to targets like HIV reverse transcriptase or NMDA receptors. For example, substituent effects (e.g., electron-withdrawing groups on the pyrazine ring) can enhance interactions with catalytic residues . QSAR models using Hammett constants or LogP values may further guide derivatization .
Q. What strategies address contradictory biological activity data in structure-activity relationship (SAR) studies?
Discrepancies in MIC values (e.g., antimycobacterial activity ranging from 1.56 to 18.91 µg/mL) may stem from assay conditions (e.g., pH, bacterial strain variations) or solubility differences. Mitigation strategies include:
Q. How can derivatization improve metabolic stability or target selectivity?
Introducing electron-donating groups (e.g., methoxy or azepane) or bioisosteres (e.g., sulfonamides replacing carboxylates) can enhance metabolic stability. For NMDA receptor targeting, sulfonyl chloride intermediates enable selective modifications (e.g., benzene sulfonamide derivatives), as shown in pharmacological tool compounds like MPX-004/007 . Boc-protection of amino groups also aids in stepwise functionalization .
Q. What crystallographic challenges arise during polymorph screening?
Polymorphs may form due to flexible benzoyl groups, complicating structure determination. High-resolution data (≤1.0 Å) and twin refinement (via SHELXL) are essential. For unstable crystals, cryo-cooling (100 K) or in situ diffraction (e.g., via synchrotron sources) improves data quality .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
